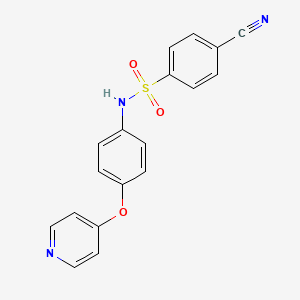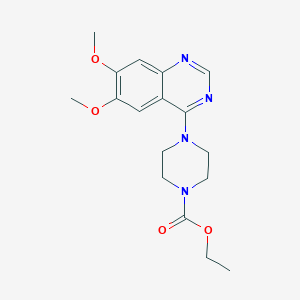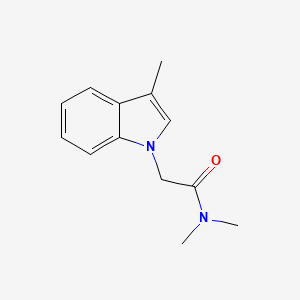![molecular formula C19H24N4O2 B7542923 1-(4-methylbenzoyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B7542923.png)
1-(4-methylbenzoyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylbenzoyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a mechanism of action that makes it useful for studying various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(4-methylbenzoyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide involves the inhibition of HDAC enzymes. HDACs are enzymes that remove acetyl groups from histone proteins, which can affect the expression of genes in the body. By inhibiting these enzymes, 1-(4-methylbenzoyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide can affect the expression of certain genes and thus impact various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-methylbenzoyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide are varied and depend on the specific processes being studied. This compound has been shown to affect cell growth and differentiation, apoptosis, and cell cycle progression. It has also been shown to have anti-inflammatory effects and to impact the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-methylbenzoyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide in lab experiments is its specificity for HDAC enzymes. This allows for more targeted studies of the role of these enzymes in various physiological processes. However, one limitation is that the compound may have off-target effects on other enzymes or proteins, which can complicate the interpretation of results.
Direcciones Futuras
There are many potential future directions for research involving 1-(4-methylbenzoyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide. One potential direction is the development of more specific and potent HDAC inhibitors based on this compound. Another direction is the exploration of the compound's potential applications in treating diseases such as cancer and neurodegenerative disorders. Additionally, further studies could be done to better understand the compound's mechanism of action and its effects on specific physiological processes.
Métodos De Síntesis
The synthesis of 1-(4-methylbenzoyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide has been achieved using various methods. One of the most commonly used methods is the reaction of 4-methylbenzoyl chloride with N-(5-methyl-1H-pyrazol-4-yl)methylpiperidine-3-carboxamide in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound as a white solid.
Aplicaciones Científicas De Investigación
1-(4-methylbenzoyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have a mechanism of action that makes it useful for studying various biochemical and physiological effects. It has been used as a tool compound for studying the role of certain proteins in the body, such as the histone deacetylases (HDACs).
Propiedades
IUPAC Name |
1-(4-methylbenzoyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-5-7-15(8-6-13)19(25)23-9-3-4-16(12-23)18(24)20-10-17-11-21-22-14(17)2/h5-8,11,16H,3-4,9-10,12H2,1-2H3,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODUZFLDFOKECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC(C2)C(=O)NCC3=C(NN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylbenzoyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-(2-oxo-2-piperidin-1-ylethyl)urea](/img/structure/B7542854.png)
![N-[2-(3,4-dichlorophenyl)-2-methylpropyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7542858.png)

![3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid](/img/structure/B7542878.png)

![2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide](/img/structure/B7542890.png)

![1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole](/img/structure/B7542906.png)
![[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7542919.png)
![1-(3,5-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7542921.png)


![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7542943.png)
![5-bromo-N-[(2,3-dichlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7542950.png)